2-(4-Chloro-2-fluoro-phenoxy)acetonitrile
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Overview
Description
2-(4-Chloro-2-fluoro-phenoxy)acetonitrile is an organic compound with the molecular formula C8H5ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-phenoxy)acetonitrile typically involves the reaction of 4-chloro-2-fluorophenol with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenoxy ring can be targets for nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetonitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetonitriles.
Oxidation: Formation of phenoxyacetic acids.
Reduction: Formation of phenoxyethylamines.
Scientific Research Applications
2-(4-Chloro-2-fluoro-phenoxy)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-phenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methyl-phenoxy)acetonitrile
- 2-(4-Chloro-2-bromo-phenoxy)acetonitrile
- 2-(4-Chloro-2-iodo-phenoxy)acetonitrile
Uniqueness
2-(4-Chloro-2-fluoro-phenoxy)acetonitrile is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIVBOKACPNMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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